A Comprehensive Spectroscopic and Methodological Guide to Methyl 7-Bromo-1H-indole-2-carboxylate
A Comprehensive Spectroscopic and Methodological Guide to Methyl 7-Bromo-1H-indole-2-carboxylate
This technical guide provides an in-depth analysis of the spectroscopic signature of Methyl 7-Bromo-1H-indole-2-carboxylate (CAS: 1158503-82-2), a key heterocyclic building block in medicinal chemistry and materials science.[1] Professionals in drug development and synthetic chemistry rely on precise structural confirmation, for which spectroscopic methods are the cornerstone. This document synthesizes predictive data based on established principles and analogous compounds to offer a robust characterization profile, detailing the causality behind the spectral features.
Molecular Structure and Predicted Spectroscopic Features
Methyl 7-bromo-1H-indole-2-carboxylate possesses a core indole scaffold, substituted at the C7 position with a bromine atom and at the C2 position with a methyl ester group. The molecular formula is C₁₀H₈BrNO₂ corresponding to a molecular weight of 254.08 g/mol .
Key Structural Features for Analysis:
-
Indole NH Proton: A characteristic acidic proton on the nitrogen atom.
-
Aromatic System: A trisubstituted benzene ring (protons at C4, C5, C6) and a pyrrole ring proton (at C3).
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Methyl Ester Group: A carbonyl (C=O) group and a methoxy (-OCH₃) group.
-
Bromo Substituent: A heavy atom substituent on the benzene ring that influences the electronic environment and is critical in mass spectrometry.
These features give rise to a unique spectroscopic fingerprint, which we will dissect using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The following predictions are based on data from analogous structures, such as methyl 1H-indole-2-carboxylate and various bromo-indoles.[2][3]
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for each of the eight unique protons. The electron-withdrawing nature of the bromine atom at C7 and the ester at C2 will deshield adjacent protons, shifting their signals downfield.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~9.0 - 9.2 | Broad Singlet | 1H | - | NH -1 | The indole NH proton is typically broad due to quadrupole coupling with nitrogen and exchange; it appears significantly downfield. |
| ~7.65 | Doublet | 1H | ~8.0 | H -4 | This proton is ortho to the bromine atom and is expected to be a doublet due to coupling with H-5. |
| ~7.40 | Doublet | 1H | ~7.5 | H -6 | This proton is coupled to H-5, appearing as a doublet. Its chemical shift is influenced by the adjacent bromine. |
| ~7.15 | Triplet | 1H | ~7.8 | H -5 | Coupled to both H-4 and H-6, this proton appears as a triplet (or more accurately, a doublet of doublets with similar J values). |
| ~7.10 | Singlet (or narrow d) | 1H | ~1.0 | H -3 | The C3 proton shows minimal coupling, often appearing as a sharp singlet or a narrow doublet due to long-range coupling. |
| ~3.95 | Singlet | 3H | - | -COOCH₃ | The methyl ester protons are in a shielded environment and appear as a characteristic sharp singlet. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal all 10 carbon atoms in the molecule, including the quaternary carbons which are invisible in the ¹H NMR spectrum.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162.0 | C =O | The ester carbonyl carbon is significantly deshielded and appears far downfield. |
| ~137.0 | C -7a | A quaternary carbon of the indole ring, adjacent to the nitrogen. |
| ~130.5 | C -2 | The carbon bearing the ester group is deshielded. |
| ~129.0 | C -3a | A quaternary carbon at the fusion of the two rings. |
| ~127.5 | C -6 | Aromatic methine carbon. |
| ~123.0 | C -4 | Aromatic methine carbon. |
| ~121.5 | C -5 | Aromatic methine carbon. |
| ~108.0 | C -3 | The C3 carbon of the pyrrole ring is relatively shielded compared to the benzene ring carbons.[3] |
| ~105.0 | C -7 | The carbon atom directly bonded to bromine experiences a shielding effect (heavy atom effect). |
| ~52.5 | -OC H₃ | The methyl carbon of the ester group appears in the typical aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The spectrum of methyl 7-bromo-1H-indole-2-carboxylate is expected to show several characteristic absorption bands.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 - 3300 | N-H | Stretching |
| ~3100 - 3000 | C-H (Aromatic) | Stretching |
| ~2950 | C-H (Methyl) | Stretching |
| ~1720 - 1700 | C=O (Ester) | Stretching |
| ~1600, ~1450 | C=C (Aromatic) | Stretching |
| ~1250 | C-O (Ester) | Stretching |
| ~750 | C-H (Aromatic) | Out-of-plane Bending |
| ~650 - 550 | C-Br | Stretching |
The N-H stretch is often a sharp, prominent peak, while the C=O stretch of the ester is typically one of the strongest absorptions in the spectrum.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For methyl 7-bromo-1H-indole-2-carboxylate, the most telling feature is the isotopic signature of bromine.
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Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will not show a single molecular ion peak, but rather a pair of peaks of almost equal intensity.
-
[M]⁺: ~m/z 253 (corresponding to C₁₀H₈⁷⁹BrNO₂)
-
[M+2]⁺: ~m/z 255 (corresponding to C₁₀H₈⁸¹BrNO₂)
-
-
Key Fragmentation: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), which would result in a fragment ion at m/z 222/224. Further loss of carbon monoxide (CO) from this fragment would yield an ion at m/z 194/196.
Experimental and Methodological Protocols
The following sections describe a representative synthesis and the standard protocols for acquiring the spectroscopic data discussed.
Synthesis via Fischer Indole Cyclization
This procedure is adapted from established methods for synthesizing indole-2-carboxylates.[5][6]
Step-by-Step Protocol:
-
Hydrazone Formation:
-
To a solution of (2-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.
-
Add methyl pyruvate (1.05 eq) to the mixture.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring by TLC until the starting hydrazine is consumed.
-
Cool the mixture and remove the ethanol under reduced pressure. The resulting crude hydrazone can be used directly in the next step.
-
-
Cyclization:
-
Dissolve the crude hydrazone in a high-boiling solvent such as toluene or xylenes.
-
Add a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or polyphosphoric acid (PPA) (0.5 - 2.0 eq).
-
Heat the mixture to reflux (typically 110-140 °C) for 4-8 hours. The reaction progress should be monitored by TLC.
-
After completion, cool the reaction to room temperature and quench carefully by pouring it over an ice-water mixture.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure methyl 7-bromo-1H-indole-2-carboxylate.
-
Spectroscopic Data Acquisition
-
NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) spectrometer at room temperature.[7]
-
Process the data using appropriate software, referencing the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (77.16 ppm).
-
-
IR Spectroscopy:
-
Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Mass Spectrometry:
-
Dissolve a small sample of the compound in a suitable solvent like methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through a GC/LC inlet.
-
Acquire the mass spectrum using Electron Ionization (EI) or Electrospray Ionization (ESI) in positive ion mode.
-
Workflow Visualization
The following diagram outlines the logical workflow from synthesis to complete structural verification.
Caption: Workflow from Synthesis to Spectroscopic Confirmation.
References
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
- Ghoneim, A., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5283.
-
MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
-
Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]
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- 5. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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